REACTION_SMILES
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[Al+3:3].[H-:1].[H-:5].[H-:6].[H-:7].[H-:8].[Li+:2].[Li+:4].[Na+:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH-:28].[OH2:27].[n:9]1[cH:10][cH:11][n:12][c:13]2[c:18]1[NH:17][c:16]1[c:15]([cH:22][cH:21][c:20]([C:23](=[O:24])[O:25][CH3:26])[cH:19]1)[S:14]2>>[n:9]1[cH:10][cH:11][n:12][c:13]2[c:18]1[NH:17][c:16]1[c:15]([cH:22][cH:21][c:20]([CH2:23][OH:24])[cH:19]1)[S:14]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(c1)Nc1nccnc1S2
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Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc2c(c1)Nc1nccnc1S2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |